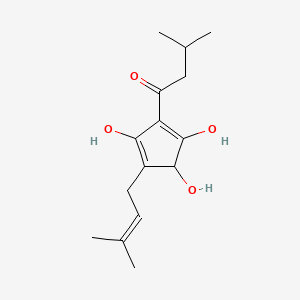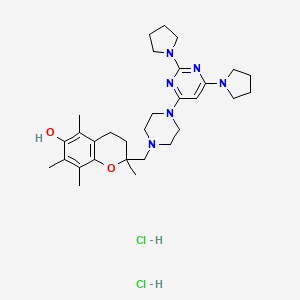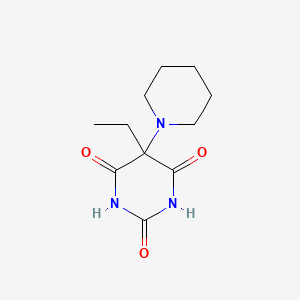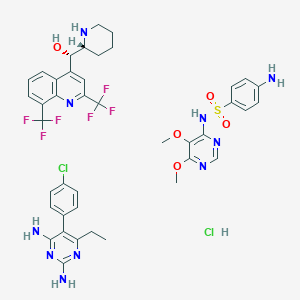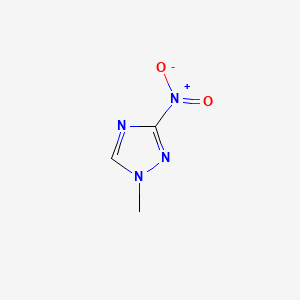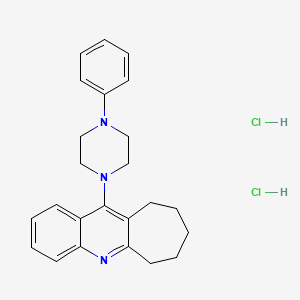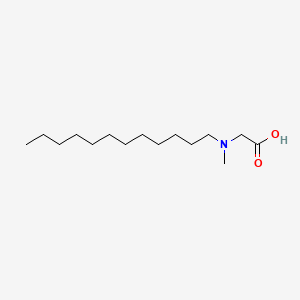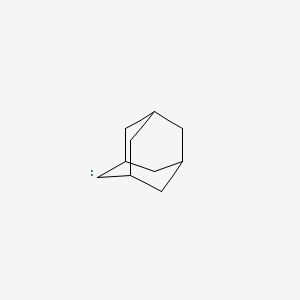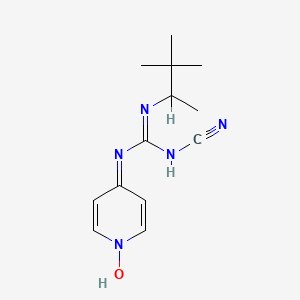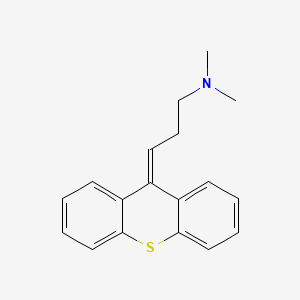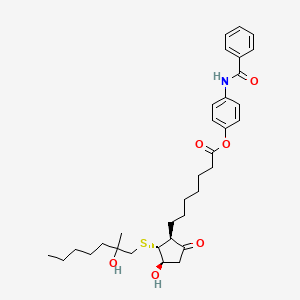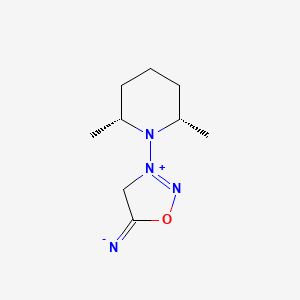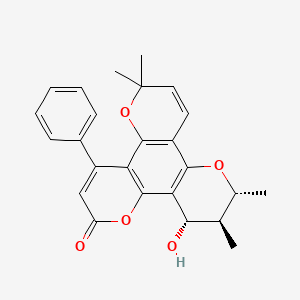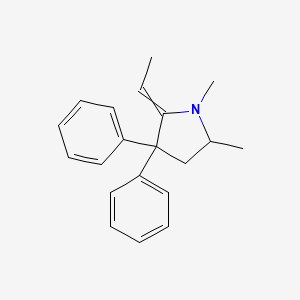
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine, also known as eddp-3, 3 or 1, 5-dimethyl-3, 3-diphenyl-2-ethylidenepyrrolidine, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-ethylidene-1, 5-dimethyl-3, 3-diphenylpyrrolidine is primarily located in the membrane (predicted from logP).
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Allylic Alkylations
Pyrrolidine derivatives have been utilized in asymmetric allylic alkylations. For instance, enantiomerically pure 2-(diphenylphosphino)methyl-N-[1-(2-pyridinyl)ethyl]pyrrolidines showed potential in asymmetric allylic alkylation, producing high enantiomeric excesses in good yield (Uenishi & Hamada, 2001).
2. Antimicrobial Activity
Certain pyrrolidine compounds, such as methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, have demonstrated antimicrobial activity. These compounds exhibited antibacterial and antimycobacterial activity with moderate minimum inhibitory concentration (MIC) values (Nural et al., 2018).
3. Synthesis of Complex Molecules
Pyrrolidine derivatives are key intermediates in the synthesis of complex molecules. For example, the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved cyclization reactions and displayed interesting antibacterial activity against certain strains, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
4. Fluorescent Probes for Carbon Dioxide Detection
Pyrrolidine-based fluorescent probes with aggregation-enhanced emission features have been developed for real-time monitoring of low carbon dioxide levels. Such probes demonstrate selective and fast response, indicating their potential application in biological and medical fields (Wang et al., 2015).
5. Polar Cycloaddition Reactions
Pyrrolidines are central to studies in polar cycloaddition reactions, which are essential for the synthesis of certain heterocyclic organic compounds. These compounds are of interest due to their potential applications in medicine, as well as in industries such as dyes and agrochemicals (Żmigrodzka et al., 2022).
6. Catalysis and Polymerization
Pyrrolidine derivatives have been used as ligands in catalytic processes, such as in palladium-catalyzed asymmetric allylic alkylations. They play a crucial role in influencing the yield and enantioselectivity of these reactions (Farrell et al., 2002).
Eigenschaften
CAS-Nummer |
30223-73-5 |
|---|---|
Produktname |
Pyrrolidine, 1,5-dimethyl-3,3-diphenyl-2-ethylidene- |
Molekularformel |
C20H23N |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3 |
InChI-Schlüssel |
AJRJPORIQGYFMT-UHFFFAOYSA-N |
SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine 2-Et-1,5-diMe-3,3-DPP 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer EDDP-3,3 EDPP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



